2-(4-methoxyphenyl)-N-{4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide
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Overview
Description
2-(4-METHOXYPHENYL)-N~1~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-N~1~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate then reacts with 4-amino-5-(3-methoxyphenyl)-1,2,4-oxadiazole under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-N~1~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products
The major products formed from these reactions include phenolic derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
2-(4-METHOXYPHENYL)-N~1~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-N~1~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s structure allows it to interact with cellular receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-2-chloroacetamide
- N-(4-Methoxyphenyl)-2-(4-phenyl-1,2,4-oxadiazol-3-yl)acetamide
- N-(4-Methoxyphenyl)-2-(4-methoxyphenyl)acetamide
Uniqueness
2-(4-METHOXYPHENYL)-N~1~-{4-[5-(3-METHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}ACETAMIDE is unique due to its dual methoxyphenyl and oxadiazole groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H21N3O4/c1-29-20-12-6-16(7-13-20)14-22(28)25-19-10-8-17(9-11-19)23-26-24(31-27-23)18-4-3-5-21(15-18)30-2/h3-13,15H,14H2,1-2H3,(H,25,28) |
InChI Key |
PXLDEQZAARVPKL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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